molecular formula C10H19NO2 B14616876 Ethyl 3-[(2-methylpropyl)amino]but-2-enoate CAS No. 57791-64-7

Ethyl 3-[(2-methylpropyl)amino]but-2-enoate

Cat. No.: B14616876
CAS No.: 57791-64-7
M. Wt: 185.26 g/mol
InChI Key: DXEFAAHVAFNVRB-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylpropyl)amino]but-2-enoate is an organic compound that belongs to the class of esters and amines This compound is characterized by the presence of an ester functional group and an amino group attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-methylpropyl)amino]but-2-enoate can be achieved through several methods. One common approach involves the alkylation of ethyl acetoacetate with 2-methylpropylamine. The reaction typically proceeds under mild conditions, using a base such as sodium ethoxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

Ethyl acetoacetate+2-methylpropylamineEthyl 3-[(2-methylpropyl)amino]but-2-enoate+Ethanol\text{Ethyl acetoacetate} + \text{2-methylpropylamine} \rightarrow \text{this compound} + \text{Ethanol} Ethyl acetoacetate+2-methylpropylamine→Ethyl 3-[(2-methylpropyl)amino]but-2-enoate+Ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methylpropyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 3-[(2-methylpropyl)amino]but-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-methylpropyl)amino]but-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amino group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2-butenoate: Similar structure but lacks the 2-methylpropyl group.

    Ethyl 3-[(2-ethylpropyl)amino]but-2-enoate: Similar structure with a different alkyl group.

    Methyl 3-[(2-methylpropyl)amino]but-2-enoate: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions. The 2-methylpropyl group also imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules.

Properties

CAS No.

57791-64-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-(2-methylpropylamino)but-2-enoate

InChI

InChI=1S/C10H19NO2/c1-5-13-10(12)6-9(4)11-7-8(2)3/h6,8,11H,5,7H2,1-4H3

InChI Key

DXEFAAHVAFNVRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NCC(C)C

Origin of Product

United States

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